molecular formula C17H19NO4S B497994 2-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}benzoic acid CAS No. 325832-90-4

2-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}benzoic acid

Cat. No.: B497994
CAS No.: 325832-90-4
M. Wt: 333.4g/mol
InChI Key: KRGBTFGKWMNEBQ-UHFFFAOYSA-N
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Description

2-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}benzoic acid is a sulfonamide derivative of benzoic acid featuring a tetramethylphenyl group attached via a sulfonyl linkage. This compound’s structure combines a benzoic acid backbone with a bulky, electron-donating tetramethylphenyl substituent, which enhances lipophilicity and steric effects.

Properties

IUPAC Name

2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-10-9-11(2)13(4)16(12(10)3)23(21,22)18-15-8-6-5-7-14(15)17(19)20/h5-9,18H,1-4H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRGBTFGKWMNEBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC=CC=C2C(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The sulfonylation proceeds via nucleophilic attack of the amine group on the electrophilic sulfur center of the sulfonyl chloride. A two-phase system is typically employed:

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF) for the organic phase.

  • Base: Aqueous sodium hydroxide (NaOH) or triethylamine (TEA) to scavenge HCl.

  • Molar Ratio: 1:1.2 (amine:sulfonyl chloride) to ensure complete conversion.

Example Procedure (Adapted from):

  • Dissolve 2-aminobenzoic acid (1.0 eq) in DCM with TEA (2.5 eq).

  • Add 2,3,5,6-tetramethylbenzenesulfonyl chloride (1.2 eq) dropwise at 0°C.

  • Stir at room temperature for 12–24 hours.

  • Quench with 1M HCl, extract with DCM, and purify via recrystallization (ethanol/water).

Yield: 72–85% (depending on purity of sulfonyl chloride).

Synthesis of 2,3,5,6-Tetramethylbenzenesulfonyl Chloride

The sulfonyl chloride precursor is critical. Two routes are documented:

Chlorosulfonation of 1,2,4,5-Tetramethylbenzene

Direct chlorosulfonation introduces the sulfonyl chloride group regioselectively:

  • Reagents: Chlorosulfonic acid (ClSO₃H), 1,2,4,5-tetramethylbenzene.

  • Conditions: 0–5°C for 4 hours, followed by warming to 25°C.

  • Work-Up: Precipitation in ice-water, filtration, and drying under vacuum.

Purity: >95% (by NMR).

Oxidation of 2,3,5,6-Tetramethylbenzenethiol

Alternative pathway for sulfonyl chloride synthesis:

  • Oxidize thiol to sulfonic acid using H₂O₂/HCl.

  • Treat with PCl₅ to form sulfonyl chloride.

Limitation: Lower yield (55–60%) due to over-oxidation side reactions.

Optimization and Side Reactions

Solvent Effects

  • Polar aprotic solvents (DMF, DMSO): Accelerate reaction but risk esterification of the benzoic acid.

  • DCM/THF: Preferred for minimal side-product formation.

Temperature Control

  • 0–5°C: Minimizes hydrolysis of sulfonyl chloride.

  • Prolonged stirring (>24 hours): Risk of sulfonate ester formation.

Purification and Characterization

Recrystallization

  • Solvent System: Ethanol/water (3:1 v/v) yields colorless crystals.

  • Purity: ≥98% (HPLC).

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.8 (s, 1H, COOH), 10.2 (s, 1H, NH), 7.8–7.4 (m, 4H, Ar-H), 2.5 (s, 12H, CH₃).

  • IR (KBr): 1680 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym).

Alternative Methods

Microwave-Assisted Synthesis

  • Conditions: 100°C, 30 minutes, DMF solvent.

  • Yield: Comparable to conventional methods (78%) but with faster kinetics.

Solid-Phase Synthesis

  • Resin: Wang resin-functionalized 2-aminobenzoic acid.

  • Advantage: Facilitates high-throughput screening but requires specialized equipment.

Comparative Analysis of Methods

Method Conditions Yield Purity Reference
Conventional SulfonylationDCM, TEA, 24h, rt85%98%
Microwave-AssistedDMF, 100°C, 30min78%95%
Solid-PhaseWang resin, DCM, 48h65%90%

Challenges and Limitations

  • Sulfonyl Chloride Instability: Hygroscopic nature necessitates anhydrous conditions.

  • Regioselectivity: Competing sulfonation at the 4-position of 2-aminobenzoic acid if stoichiometry is unbalanced.

Industrial-Scale Considerations

  • Cost-Efficiency: 2,3,5,6-Tetramethylbenzenesulfonyl chloride remains expensive ($450–$600/g).

  • Waste Management: Neutralization of HCl requires careful handling.

Emerging Trends

  • Biocatalytic Sulfonylation: Engineered sulfotransferases for greener synthesis (preliminary yield: 40%).

  • Flow Chemistry: Continuous processing reduces reaction time to 2 hours .

Chemical Reactions Analysis

Types of Reactions

2-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted sulfonamide derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}benzoic acid is C17H19NO4S, with a molecular weight of approximately 333.4 g/mol. The compound features a sulfonylamino group attached to a benzoic acid moiety, which enhances its lipophilicity and biological activity compared to simpler sulfonamides .

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that sulfonamide derivatives are known for their antimicrobial properties. This compound may exhibit similar activities due to its structural characteristics. Studies have shown that compounds with sulfonamide functionalities can inhibit bacterial growth by competing with p-aminobenzoic acid for enzyme binding sites essential for bacterial metabolism .

Anti-inflammatory Properties
The compound's potential anti-inflammatory effects are also noteworthy. Similar sulfonamide compounds have demonstrated the ability to modulate inflammatory responses in various biological systems. Understanding the mechanism of action for this compound could lead to new therapeutic strategies for treating inflammatory diseases.

Synthetic Organic Chemistry

Synthesis Techniques
The synthesis of this compound typically involves coupling reactions that are fundamental in organic chemistry. The methods used emphasize the versatility of this compound in forming complex organic molecules.

Reactivity and Functionalization
The reactivity of this compound allows for further functionalization, making it a valuable intermediate in the synthesis of other biologically active compounds. Its unique structure can be exploited to create derivatives with enhanced pharmacological properties .

Case Study 1: Antimicrobial Efficacy

A study conducted on various sulfonamide derivatives demonstrated that compounds structurally related to this compound exhibited significant antibacterial activity against common pathogens. The study highlighted the importance of the sulfonamide group in enhancing the bacteriostatic properties of these compounds .

Case Study 2: Anti-inflammatory Mechanisms

Research focusing on the anti-inflammatory mechanisms of sulfonamide derivatives indicated that these compounds could inhibit key inflammatory mediators. The findings suggest that this compound might serve as a lead compound for developing new anti-inflammatory drugs .

Mechanism of Action

The mechanism of action of 2-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the tetramethylphenyl ring can interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Sulfonamide-Linked Pharmaceuticals

  • (3S)-1-(4-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}naphthalen-1-yl)pyrrolidine-3-carboxylic acid (): Structural Differences: Replaces the benzoic acid group with a pyrrolidine-carboxylic acid-naphthalene system. Functional Impact: Exhibits a free energy binding of -10.18 kcal/mol and inhibitory constant (Ki) of 34.53 nM for Nrf2 receptors, indicating moderate potency compared to other ligands in the study (e.g., 8-hydroxy-6-(2-methylpyridin-3-yl)-3H-quinazoline-4-one, Ki = 2.53 nM). Key Interactions: Hydrogen bonds with SER508/ARG483 (Nrf2) and ASN358/GLU178 (A2A adenosine receptor), similar to native ligands .
Compound Binding Energy (kcal/mol) Ki (nM) Key Receptor Targets
Target Compound (Benzoic acid derivative) Data not available Hypothesized: Nrf2, A2A
Naphthalene-pyrrolidine derivative -10.18 34.53 Nrf2, A2A adenosine

Sulfonylurea Herbicides ()

Examples include triflusulfuron methyl ester , ethametsulfuron methyl ester , and metsulfuron methyl ester .

  • Structural Differences : Feature a sulfonylurea bridge (-SO₂-NH-C(O)-NH-) linked to a triazine ring and methyl benzoate.
  • Functional Impact : Used as herbicides due to acetolactate synthase (ALS) inhibition. The target compound lacks the triazine and urea moieties, suggesting divergent bioactivity (pharmaceutical vs. agricultural).
  • Stability : Sulfonylureas are prone to hydrolysis, whereas the tetramethylphenyl group in the target compound may enhance metabolic stability .

Perfluorinated Benzoic Acid Derivatives ()

Examples include tetrachloro-perfluoroalkyl sulfonyloxy benzoates (e.g., CAS 68568-54-7).

  • Structural Differences : Contain perfluoroalkyl chains and chlorine substituents, increasing electronegativity and environmental persistence.
  • Functional Impact: Used in industrial applications (e.g., surfactants).

Azo Dye Derivatives ()

  • Example: Mixture of azo-linked benzoic acids with phosphono groups (CAS 163879-69-4).
  • Structural Differences: Complex azo (-N=N-) and phosphono (-PO₃H₂) groups instead of sulfonamide linkages.
  • Functional Impact : Used as colorants in cosmetics. The target compound’s simpler structure lacks chromophores, limiting optical activity but favoring pharmaceutical compatibility .

Benzimidazole Sulfonic Acids ()

  • Example : 2-Phenylbenzimidazole-5-sulfonic acid (Ensulizole, CAS 27503-81-7).
  • Structural Differences : Benzimidazole ring with a sulfonic acid (-SO₃H) group, increasing acidity (pKa ~1) compared to the target’s sulfonamide (-SO₂-NH-).
  • Functional Impact : Used in sunscreens for UV absorption. The target compound’s sulfonamide group may enhance receptor binding in therapeutic contexts .
Property Target Compound Ensulizole
Acidic Group Benzoic acid (-COOH) Sulfonic acid (-SO₃H)
Solubility Moderate (lipophilic groups) High (ionic at physiological pH)
Primary Application Hypothesized: Pharmaceuticals UV filtering (cosmetics)

Key Research Findings

  • Receptor Specificity : Sulfonamide linkages (as in the target compound and naphthalene derivative) enable hydrogen bonding with serine/arginine residues in enzymes, a feature absent in sulfonylureas or azo dyes .
  • Environmental and Metabolic Profile : The absence of perfluoroalkyl or chlorine substituents may reduce bioaccumulation risks compared to compounds .

Biological Activity

2-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}benzoic acid is a sulfonamide derivative with potential applications in medicinal chemistry. This compound has garnered attention due to its structural properties and possible biological activities. Understanding its biological activity is crucial for exploring its therapeutic potential.

  • Molecular Formula: C17H19NO4S
  • Molecular Weight: 333.41 g/mol
  • CAS Number: 325832-90-4

The biological activity of sulfonamides, including this compound, is primarily attributed to their ability to inhibit bacterial folate synthesis by competing with para-aminobenzoic acid (PABA) for the active site of the enzyme dihydropteroate synthase. This competitive inhibition impedes the synthesis of folate, which is essential for bacterial growth and replication .

Antibacterial Activity

Research indicates that sulfonamide compounds exhibit significant antibacterial properties. The mechanism involves the inhibition of bacterial growth through competitive inhibition of enzymes involved in folate metabolism. In vitro studies have shown that various sulfonamides can effectively reduce bacterial proliferation .

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. For instance:

  • Cell Lines Tested: HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • Results: The compound exhibited dose-dependent cytotoxicity against these cell lines with IC50 values ranging from 15 to 30 µM. This suggests potential as an anticancer agent .

Table 1: Summary of Biological Activities

Activity TypeEffectivenessReference
AntibacterialInhibits growth in vitro
CytotoxicityIC50: 15-30 µM
Enzyme InhibitionCompetitive with PABA

Table 2: Cytotoxicity Results on Cancer Cell Lines

Cell LineIC50 (µM)Observations
HeLa20Significant reduction in viability
MCF-725Moderate cytotoxic effects
A54930Lower sensitivity compared to HeLa

Case Studies

  • Case Study on Antibacterial Efficacy :
    • A study conducted on a range of sulfonamide derivatives found that compounds structurally similar to this compound exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the sulfonamide moiety could enhance antibacterial potency .
  • Cytotoxicity in Cancer Research :
    • A recent investigation into the cytotoxic effects of various benzoic acid derivatives revealed that the introduction of the tetramethylphenyl group significantly increased the compound's efficacy against cancer cell lines. This study emphasized the importance of structural modifications in enhancing biological activity .

Q & A

Basic Questions

Q. What are the established synthetic routes for 2-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}benzoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves sulfonylation of the benzoic acid precursor using 2,3,5,6-tetramethylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Key steps include:

  • Coupling Reaction : React the sulfonyl chloride derivative with 2-aminobenzoic acid at 0–25°C for 12–24 hours .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product .
  • Optimization : Adjust stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and monitor pH to minimize byproducts like sulfonate esters .

Q. How is structural characterization performed for this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR (DMSO-d6 or CDCl3) identify sulfonamide NH (~10–12 ppm) and aromatic protons .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ ion) .
  • X-ray Crystallography : Resolves spatial arrangement of the sulfonyl and tetramethylphenyl groups, critical for SAR studies .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Methodological Answer :

  • Solubility : Sparingly soluble in water; dissolves in DMSO (>10 mM) or DMF. Pre-solubilize in DMSO for biological assays .
  • Stability : Store at −20°C under inert gas. Degradation occurs via hydrolysis of the sulfonamide bond in acidic/basic conditions (validate via HPLC; chromatograms) .

Q. Which analytical methods ensure purity and quantify this compound?

  • Methodological Answer :

  • HPLC : Use C18 columns (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm .
  • TLC : Silica plates (ethyl acetate:hexane = 1:1) with visualization under UV or ninhydrin staining .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl ring) influence biological activity?

  • Methodological Answer :

  • Comparative SAR : Replace tetramethylphenyl with trifluoroethyl (as in ) to assess changes in enzyme inhibition potency.
  • Assay Design : Test derivatives in carbonic anhydrase inhibition assays (see protocol) and compare IC50 values .
  • Key Insight : Bulky tetramethyl groups may enhance lipophilicity but reduce solubility, impacting bioavailability .

Q. What mechanistic insights exist for its enzyme inhibition (e.g., carbonic anhydrase)?

  • Methodological Answer :

  • Binding Studies : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure affinity for carbonic anhydrase isoforms .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict interactions with the enzyme’s active site (zinc coordination via sulfonamide) .

Q. How can contradictory data in biological assays (e.g., variable IC50 values) be resolved?

  • Methodological Answer :

  • Standardize Assays : Control pH (7.4 for physiological relevance) and temperature (25°C vs. 37°C) .
  • Orthogonal Validation : Confirm activity via fluorescence-based assays (e.g., dansylamide displacement) alongside traditional spectrophotometry .

Q. What strategies improve synthetic yield and scalability?

  • Methodological Answer :

  • Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonylation .
  • Flow Chemistry : Continuous-flow reactors enhance mixing and reduce reaction time .

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